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molecular formula C8H5ClN2S B8783045 2-Chloro-6-(thiophen-3-yl)pyrazine

2-Chloro-6-(thiophen-3-yl)pyrazine

Cat. No. B8783045
M. Wt: 196.66 g/mol
InChI Key: NIZREGALNOBRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06593330B2

Procedure details

1,2-Dimethoxyethane (120 mL) was added to a mixture of tetrakis(triphenylphosphine)palladium (0) (0.87 g, 0.75 mmol) and 2,6-dichloropyrazine (2.43 g, 16.3 mmol). After 15 min of stirring at room temperature, thiophene-3-boronic acid (2.09 g, 16.3 mmol) followed by aqueous Na2CO3 (2 M; 25 mL) were added. The mixture was heated at reflux for 2 h [TLC monitoring by SiO2/n-hexane/ethyl acetate (85:15)]. The layers were separated and the light brownish water layer was extracted with ether (2×100 mL). The combined organic layers were dried (K2CO3), filtered and concentrated in vacuo. The brownish oil obtained was purified by silica gel chromatography (18×5 cm) eluting with n-hexane/ethyl acetate (85:15). This furnished 1.46 g (45%) of the title compound as an off-white solid. HRMS m/z calcd for C8H5ClN2S (M)+ 195.9862, found 195.9868. Anal. (C8H5ClN2S) C, H, N.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2 n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.43 g
Type
reactant
Reaction Step Four
Quantity
0.87 g
Type
catalyst
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[S:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:11]2[CH:12]=[CH:13][S:9][CH:10]=2)[N:3]=1 |f:2.3.4,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
SiO2 n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.43 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
0.87 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 min of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the light brownish water layer was extracted with ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The brownish oil obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (18×5 cm)
WASH
Type
WASH
Details
eluting with n-hexane/ethyl acetate (85:15)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=NC(=CN=C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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